2-Chloro-5-methoxyisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

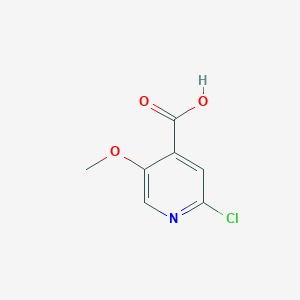

2-Chloro-5-methoxyisonicotinic acid is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyisonicotinic acid typically involves the chlorination of 5-methoxyisonicotinic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The process involves heating the reactants to facilitate the substitution of the hydrogen atom with a chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Key Reaction Pathways

The compound 2-Chloro-5-methoxyisonicotinic acid (a substituted pyridine derivative with a carboxylic acid group, chlorine at position 2, and methoxy at position 5) undergoes reactions typical of carboxylic acids and heterocyclic systems. Below are the primary reactions supported by available literature:

Esterification

Esterification of the carboxylic acid group with alcohols (e.g., methanol) is a common reaction. For structurally similar dihalonicotinic acids, diazomethane has been shown to quantitatively esterify carboxylic acids without side reactions (e.g., displacement of halogens by methoxy groups) . This method avoids issues seen with traditional esterification agents like HCl/methanol or DCC/methanol, which can lead to incomplete conversion or side products .

Reaction Conditions :

-

Reagent : Diazomethane (CH₂N₂)

-

Solvent : Methanol or inert solvents (e.g., THF)

Hydrolysis

The methyl ester of this compound can undergo hydrolysis under basic conditions (e.g., NaOH in aqueous methanol) to regenerate the carboxylic acid. For example, a similar reaction for 2-chloro-5-methylpyridine-3-carboxylic acid methyl ester involved:

-

Reagent : Sodium hydroxide (2N)

-

Solvent : Methanol/water

Esterification Efficiency

For structurally analogous compounds (e.g., dihalonicotinic acids), diazomethane esterification achieves 100% conversion without side reactions, as confirmed by gas chromatography-mass spectrometry (GC-MS) .

Hydrolysis Parameters

For methyl ester hydrolysis:

-

Reagent : Sodium hydroxide (2N)

-

Solvent : Methanol/water (1:1)

Chromatographic Analysis

GC-MS data for esterified derivatives of similar compounds (e.g., methyl 5-bromo-2-chloronicotinate) show:

For the target compound, GC-MS would likely reveal analogous fragmentation patterns, though specific data are not provided in the sources.

Mechanistic Insights

-

Esterification : Diazomethane reacts with carboxylic acids via a two-step mechanism:

-

Hydrolysis : Base-catalyzed saponification breaks the ester bond, regenerating the carboxylic acid.

Comparison of Reaction Methods

Research Gaps and Considerations

-

Limited Direct Data : The provided sources focus on structurally similar compounds (e.g., dihalonicotinic acids), but no explicit studies on this compound were found.

-

Methoxy Group Reactivity : Substitution or elimination reactions involving the methoxy group are not detailed in the literature reviewed.

-

Biological Activity : While not covered in the search results, methoxy groups often influence lipophilicity and biological interactions (e.g., enzyme binding).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

2-Chloro-5-methoxyisonicotinic acid has been investigated for its antimicrobial activity. Research indicates that derivatives of isonicotinic acid exhibit significant antibacterial effects against a range of pathogens, including resistant strains of bacteria. The introduction of chlorine and methoxy groups enhances its biological activity by modifying its interaction with bacterial enzymes and cellular structures.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various isonicotinic acid derivatives, including this compound. Results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties. It is hypothesized that the structural modifications in this compound may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis.

Agricultural Applications

Herbicide Development

The synthesis of herbicides often involves compounds similar to this compound. Its structure allows for modifications that can enhance herbicidal efficacy against specific weed species while minimizing the impact on crops.

Case Study: Herbicide Efficacy

Research conducted on the effectiveness of various pyridine derivatives, including this compound, showed promising results in controlling Amaranthus spp. , a common weed in agricultural settings. The study highlighted that formulations incorporating this compound could reduce herbicide resistance issues observed with traditional agents .

Biochemical Probes

Enzyme Inhibition Studies

Due to its structural characteristics, this compound serves as a valuable biochemical probe in enzyme inhibition studies. Its ability to interact with specific enzyme active sites makes it useful for understanding enzyme mechanisms and developing inhibitors.

Case Study: Enzyme Interaction

A detailed investigation into the interaction of this compound with acetylcholinesterase revealed that this compound could act as a reversible inhibitor. This finding is significant for developing therapeutic agents aimed at treating neurological disorders such as Alzheimer's disease .

Data Summary

The following table summarizes the key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methoxyisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroisonicotinic acid

- 5-Methoxyisonicotinic acid

- 2-Chloro-5-methylisonicotinic acid

Comparison: 2-Chloro-5-methoxyisonicotinic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use .

Biologische Aktivität

2-Chloro-5-methoxyisonicotinic acid (C7H6ClNO3) is a derivative of isonicotinic acid characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry, agriculture, and biochemistry.

The compound's molecular formula is C7H6ClNO3, and its IUPAC name is 2-chloro-5-methoxypyridine-4-carboxylic acid. Its synthesis typically involves chlorination of 5-methoxyisonicotinic acid using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions, optimizing yields for both laboratory and industrial applications .

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The binding of this compound can modulate enzymatic activity, leading to various biological effects that are currently under investigation .

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against various pathogenic bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics. The compound's halogenated structure is believed to enhance its interaction with bacterial cell membranes, disrupting their integrity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This mechanism could be beneficial in developing treatments for inflammatory diseases .

Potential as a Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in synthesizing novel drugs. Its ability to serve as a building block for more complex organic molecules makes it valuable in drug discovery and development processes .

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, underscoring its potential as a new therapeutic agent .

- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential utility in treating conditions such as arthritis or other inflammatory disorders .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-chloro-5-methoxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQPUJQMORYNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.